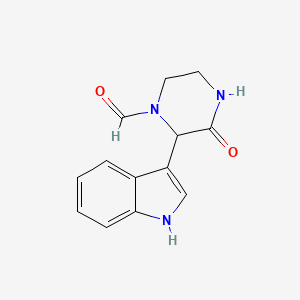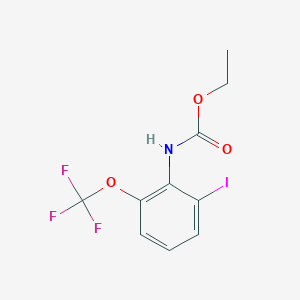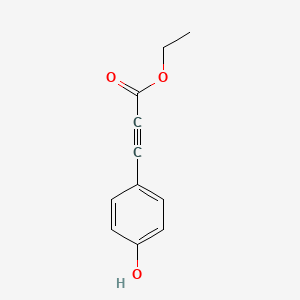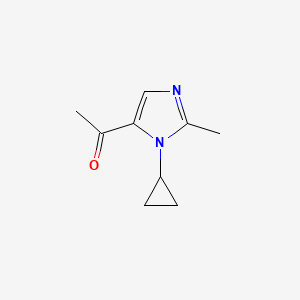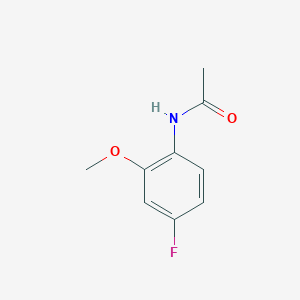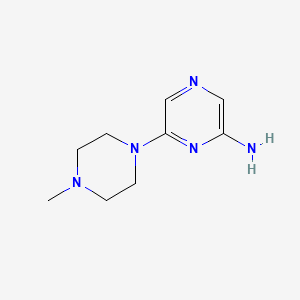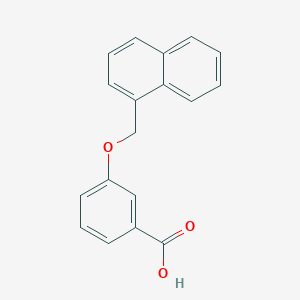
methyl 4-(5-bromopentoxy)-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-(5-bromopentoxy)-3-methoxybenzoate is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a bromopentyloxy group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-bromopentoxy)-3-methoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzoic acid and 5-bromopentanol.
Esterification: The 3-methoxybenzoic acid is first esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Etherification: The methyl ester is then reacted with 5-bromopentanol in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
methyl 4-(5-bromopentoxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyloxy group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted amines or thiols.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
methyl 4-(5-bromopentoxy)-3-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(5-bromopentoxy)-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The bromopentyloxy group can interact with biological molecules, leading to various biochemical effects. The methoxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromopentyloxy)-benzoic acid methyl ester
- 4-(5-Bromopentyloxy)-3-methyl-benzoic acid methyl ester
- 4-(5-Bromopentyloxy)-3-ethoxy-benzoic acid methyl ester
Uniqueness
methyl 4-(5-bromopentoxy)-3-methoxybenzoate is unique due to the presence of both the bromopentyloxy and methoxy groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H19BrO4 |
|---|---|
Molecular Weight |
331.20 g/mol |
IUPAC Name |
methyl 4-(5-bromopentoxy)-3-methoxybenzoate |
InChI |
InChI=1S/C14H19BrO4/c1-17-13-10-11(14(16)18-2)6-7-12(13)19-9-5-3-4-8-15/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
RVQPBCBFVAGPST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCCCCCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-[4-(4-Amino-6-methylthieno[2,3-d]pyrimidin-5-yl)phenyl]benzamide](/img/structure/B8700309.png)
